molecular formula C7H4N4 B577610 Imidazo[1,2-A]pyrazine-6-carbonitrile CAS No. 1276056-81-5

Imidazo[1,2-A]pyrazine-6-carbonitrile

Cat. No. B577610
M. Wt: 144.137
InChI Key: MVAGUPORAONUGQ-UHFFFAOYSA-N
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Description

Imidazo[1,2-A]pyrazine-6-carbonitrile is a compound that belongs to the class of imidazo[1,2-a]pyrazines . These compounds have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrazines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . Recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates have been summarized .


Molecular Structure Analysis

The molecular formula of Imidazo[1,2-A]pyrazine-6-carbonitrile is C7H4N4 . More details about its structure can be found on the PubChem database .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrazines act as a versatile scaffold in organic synthesis . They have been used in various chemical reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Physical And Chemical Properties Analysis

The molecular weight of Imidazo[1,2-A]pyrazine-6-carbonitrile is 144.13 g/mol . It has a topological polar surface area of 54 Ų and a complexity of 194 . More details about its physical and chemical properties can be found on the PubChem database .

Scientific Research Applications

  • Versatile Scaffold in Organic Synthesis and Drug Development : Imidazo[1,2-a]pyrazine is a versatile scaffold in organic synthesis and has multifarious biological activity. It has been subject to significant research to understand its synthetic methods, reactivity, and biological applications, especially in drug development (Goel, Luxami, & Paul, 2015).

  • Antibronchospastic Activity : Imidazo[1,2-a]pyrazine derivatives have shown potent antibronchospastic activity. These derivatives were found to be more effective bronchodilators than theophylline and did not exhibit central nervous system stimulatory effects (Bonnet et al., 1992).

  • Synthesis of Imidazo[1,2-a]pyridines : The compound has been used in the synthesis of methylimidazo[1,2-a]pyridines without any deliberate addition of a catalyst. This synthesis method also yielded imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline under similar conditions (Mohan, Rao, & Adimurthy, 2013).

  • In Vitro Anticancer Activity : Arylated imidazo[1,2-a]pyrazine–coumarin hybrids have been synthesized and screened for in vitro antitumor activities. This study indicates the potential of imidazo[1,2-a]pyrazine derivatives in cancer treatment (Goel, Luxami, & Paul, 2015).

  • Bronchodilator Development : Imidazo[1,2-a]pyrazine derivatives have been investigated for their use as bronchodilators. Chemical synthesis and reactivity studies of these heterocycles revealed their potential as powerful relaxing agents (Bonnet et al., 1998).

  • Cytotoxic Effects Against Cancer Cell Lines : Imidazo[1,2-a]pyrazine-based inhibitors showed cytotoxic effects on various cancer cell lines. This research contributes to the understanding of the structure-activity relationship of imidazo[1,2-a]pyrazine derivatives in cancer treatment (Myadaraboina et al., 2010).

  • Inhibitor of Aurora Kinases : Imidazo-[1,2-a]-pyrazine derivatives have been found to be potent inhibitors of Aurora kinases, with applications in tumor treatment. These inhibitors have shown efficacy in human tumor xenograft mouse models (Yu et al., 2010).

  • Gastric H+/K+-ATPase Inhibition : Novel 6-substituted imidazo[1,2-a]pyrazines have been identified as potent inhibitors of the gastric acid pump, indicating their potential application in treating conditions related to gastric acid secretion (Zimmermann et al., 2008).

  • Uterine-Relaxing, Antibronchospastic, and Cardiac-Stimulating Properties : A series of imidazo[1,2-alpha]pyrazine derivatives demonstrated various biological activities, including uterine-relaxing, antibronchospastic, and cardiac-stimulating properties (Sablayrolles et al., 1984).

  • Kinase Inhibitor in Cell Cycle Checkpoint Control : Imidazo[1,2-a]pyrazine and imidazo[1,2-c]pyrimidine-based kinase inhibitors have been developed, showing potency switches between CHK1 and MK2 kinases, which are involved in mediating cell cycle checkpoint control (Meng et al., 2013).

Future Directions

Imidazo[1,2-a]pyrazines have potential pharmaceutical applications, and their synthesis has been a focus of recent research . Future developments may include environmentally benign synthetic strategies and the exploration of new synthetic methods .

properties

IUPAC Name

imidazo[1,2-a]pyrazine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-3-6-5-11-2-1-9-7(11)4-10-6/h1-2,4-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVAGUPORAONUGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=CC2=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70736809
Record name Imidazo[1,2-a]pyrazine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-A]pyrazine-6-carbonitrile

CAS RN

1276056-81-5
Record name Imidazo[1,2-a]pyrazine-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1276056-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyrazine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-aminopyrazine-2-carbonitrile (5-1) (350 mg, 2.92 mmol) in ethanol (15 mL) was added 2-chloroacetaldehyde (4 mL, 40% in water). The mixture was stirred at 110° C. overnight. The solution was concentrated, then purified by chromatography on silica gel to afford the title compound (280 mg). MS (m/z): 145.1 (M+H)+.
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Citations

For This Compound
2
Citations
DJ Wallace, T Storz, A Balanov… - … Process Research & …, 2021 - ACS Publications
Soluble guanylate cyclase (sGC) stimulators are small molecules that increase nitric oxide (NO) signaling by binding to sGC, leading to an increase in cyclic guanosine monophosphate …
Number of citations: 1 pubs.acs.org
X Zheng, P Bauer, T Baumeister… - Journal of medicinal …, 2013 - ACS Publications
Crystal structures of several urea- and thiourea-derived compounds in complex with the nicotinamide phosphoribosyltransferase (Nampt) protein were utilized to design a potent amide-…
Number of citations: 77 pubs.acs.org

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